molecular formula C27H35ClN4O12 B1638840 z-DEVD-cmk

z-DEVD-cmk

Cat. No.: B1638840
M. Wt: 643.0 g/mol
InChI Key: GRXANEWUMQJHCJ-ORQYLMBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-DEVD-CMK (trifluoroacetate salt): It irreversibly inhibits recombinant caspase-3, cathepsin B, cathepsin L, cathepsin V, cathepsin F, and cathepsin S in enzyme assays . This compound is widely used in scientific research, particularly in studies related to apoptosis and protease inhibition.

Preparation Methods

The synthesis of Z-DEVD-CMK (trifluoroacetate salt) involves several steps:

    Protection of Amino Groups: The amino groups of the peptide sequence are protected using suitable protecting groups such as benzyloxycarbonyl (Z).

    Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

    Introduction of Chloromethyl Ketone: The chloromethyl ketone group is introduced at the C-terminal end of the peptide sequence.

    Deprotection and Purification: The protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial production methods for this compound (trifluoroacetate salt) typically involve large-scale synthesis using automated peptide synthesizers and purification systems to ensure high purity and yield.

Chemical Reactions Analysis

Z-DEVD-CMK (trifluoroacetate salt) primarily undergoes the following types of reactions:

    Substitution Reactions: The chloromethyl ketone group can participate in nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The ester and amide bonds in the peptide sequence can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylene and carbonyl groups.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Acids and Bases: For hydrolysis reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Z-DEVD-CMK (trifluoroacetate salt) has a wide range of scientific research applications:

    Chemistry: Used as a tool to study protease activity and inhibition.

    Biology: Employed in apoptosis research to inhibit caspase-3 and other proteases involved in cell death pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting proteases.

Mechanism of Action

Z-DEVD-CMK (trifluoroacetate salt) exerts its effects by irreversibly inhibiting proteases such as caspase-3. The chloromethyl ketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and inactivating the enzyme . This inhibition prevents the protease from cleaving its substrates, thereby blocking the downstream signaling pathways involved in apoptosis and other cellular processes.

Comparison with Similar Compounds

Z-DEVD-CMK (trifluoroacetate salt) is unique among protease inhibitors due to its specificity for caspase-3 and other related proteases. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity and applications. This compound (trifluoroacetate salt) is particularly valued for its high specificity and irreversible inhibition of caspase-3, making it a powerful tool in apoptosis research.

Properties

Molecular Formula

C27H35ClN4O12

Molecular Weight

643.0 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,23-/m0/s1

InChI Key

GRXANEWUMQJHCJ-ORQYLMBXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

sequence

DEVD

Synonyms

enzyloxycarbonyl aspartyl-glutamyl-valyl-aspartyl-chloromethyl ketone
Z-Asp-Glu-Val-Asp-chloromethyl ketone
Z-DEVD-cmk

Origin of Product

United States

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